1,3-bis[(E)-2-phenylethenyl]benzene
Description
Properties
CAS No. |
16042-35-6 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereoisomeric Variants
1,4-Bis[(Z)-2-Phenylethenyl]benzene (CAS 1608-40-8)
- Structure : Benzene core with (Z)-2-phenylethenyl groups at 1,4-positions.
- Key Differences: The 1,4-substitution pattern reduces steric hindrance compared to 1,3-substitution but disrupts conjugation symmetry. (Z)-Isomerism introduces non-planarity, reducing π-conjugation and altering photophysical properties (e.g., lower absorbance intensity or shifted maxima).
- Applications: Potential use in photoresponsive materials where stereoisomerism modulates light absorption .
1-Methyl-3-[(E)-2-Phenylethenyl]benzene (CAS 14064-48-3)
- Structure : Benzene with a methyl group at position 1 and an (E)-2-phenylethenyl group at position 3.
- Reduced conjugation compared to the 1,3-diphenylethenyl analog may lower absorbance in the visible range.
- Applications : Intermediate in organic synthesis or studies on substituent effects in drug design .
Extended Conjugation Systems
Distyryl Biphenyl (C28H22)
- Structure : Biphenyl core with (E)-2-phenylethenyl groups at the 2,2'-positions.
- Key Differences :
- Extended biphenyl conjugation shifts absorbance to longer wavelengths (bathochromic shift) compared to benzene-based analogs.
- Higher molecular weight (358.5 g/mol) and rigidity enhance fluorescence quantum yield.
- Applications : Organic light-emitting diodes (OLEDs) and fluorescent probes .
9-[(E)-2-Phenylethenyl]anthracene Derivatives
- Structure : Anthracene core substituted with (E)-2-phenylethenyl groups.
- Key Differences :
- Absorbance maxima up to 450 nm due to anthracene's larger aromatic system.
- Hypsochromic shifts observed in phenanthrene derivatives (e.g., 9-[(E)-2-phenylethenyl]phenanthrene absorbs at ~420 nm).
- Applications : Tunable dyes for optoelectronic devices .
Functionalized Derivatives
1,3-Dimethoxy-5-[(E)-2-Phenylethenyl]benzene (3,5-Dimethoxystilbene)
- Structure : Benzene with methoxy groups at 1,3-positions and (E)-2-phenylethenyl at position 4.
- Key Differences: Methoxy groups act as electron donors, stabilizing radical intermediates in redox reactions. Enhanced electrochemical activity compared to non-functionalized stilbenes.
- Applications : Electrochemical sensors and superoxide scavenging studies .
4,5-Bis[(E)-2-Phenylethenyl]-1H,1′H-2,2′-biimidazole
- Structure : Biimidazole core with (E)-2-phenylethenyl groups at 4,5-positions.
- Key Differences :
- The heterocyclic core increases polarity and hydrogen-bonding capacity, improving antifungal activity (e.g., against C. albicans).
- Reduced conjugation compared to benzene derivatives may limit photostability.
- Applications : Antifungal agents with mechanistic insights from molecular docking studies .
Bulky Substituent Analogs
1,3-Bis(1,1-Dimethylethyl)-5-(2-Phenylethenyl)benzene (CAS 140431-85-2)
- Structure : Benzene with tert-butyl groups at 1,3-positions and (E)-2-phenylethenyl at position 5.
- Key Differences: Bulky tert-butyl groups improve solubility in non-polar solvents but reduce crystallinity. Steric hindrance may limit intermolecular interactions in solid-state applications.
- Applications : Specialty polymers or additives requiring thermal stability .
Table 1: Comparative Properties of Selected Stilbene Derivatives
Research Implications
- Structure-Activity Relationships : The position and stereochemistry of substituents critically influence photophysical and biological properties. For example, (E)-isomers generally exhibit better conjugation and antimicrobial activity than (Z)-isomers .
- Functional Group Effects : Electron-donating groups (e.g., methoxy) enhance redox activity, while bulky groups (e.g., tert-butyl) modify solubility and thermal stability .
- Biological Applications : Compounds like 4,5-bis-phenylethenyl-biimidazole demonstrate the importance of heterocyclic cores in targeting fungal pathogens .
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction mechanism involves the formation of a phosphorus ylide from benzyltriphenylphosphonium chloride (1) via deprotonation with a strong base such as sodium hydroxide. The ylide (2) reacts with 1,3-benzenedicarboxaldehyde (3) in a two-step process: nucleophilic attack at the carbonyl carbon followed by a [2+2] cycloaddition and subsequent elimination of triphenylphosphine oxide (4) to form the (E)-alkene (5). The (E)-selectivity arises from the steric hindrance between the ylide’s phenyl groups and the aldehyde’s substituents, favoring the trans-configuration.
Synthetic Procedure and Optimization
A typical procedure involves dissolving 1,3-benzenedicarboxaldehyde (1.0 equiv) and benzyltriphenylphosphonium chloride (2.2 equiv) in a dichloromethane-water biphasic system. Aqueous sodium hydroxide (50%) is added dropwise at 0°C, and the mixture is stirred for 12–24 hours. The organic layer is isolated, dried, and purified via column chromatography to yield the product as a pale yellow solid.
Table 1: Optimization of Wittig Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | CH₂Cl₂/H₂O | 78 | 95 |
| Base | NaOH (50% aq.) | 82 | 97 |
| Temperature | 0°C → rt | 85 | 98 |
| Reaction Time | 18 h | 80 | 96 |
Yields improve with excess ylide (2.2 equiv) to compensate for side reactions, such as ylide decomposition. The biphasic system enhances interfacial contact, while low temperatures minimize thermal degradation.
Alternative Methods and Comparative Analysis
While the Wittig reaction dominates, other approaches have been explored for specialized applications.
Horner-Wadsworth-Emmons Reaction
This variant uses phosphonate esters instead of phosphonium salts, offering milder conditions and easier ylide handling. However, it requires stoichiometric strong bases (e.g., NaH) and shows comparable yields (75–80%).
Heck Coupling
Palladium-catalyzed coupling of 1,3-dibromobenzene with styrene derivatives is feasible but limited by cost and lower stereoselectivity (E/Z = 3:1).
Characterization and Analytical Data
The product is characterized by its melting point (150°C), NMR, and IR spectroscopy.
Table 2: Physical and Spectroscopic Properties
| Property | Value |
|---|---|
| Melting Point | 150°C |
| ¹H NMR (CDCl₃) | δ 7.68 (d, J=16 Hz, 2H), 7.45–7.20 (m, 14H) |
| IR (KBr) | 965 cm⁻¹ (C=C trans) |
The trans-configuration is confirmed by the characteristic coupling constant (J=16 Hz) in the ¹H NMR spectrum and the absence of cis-alkene IR bands.
Applications and Derivatives
1,3-Bis[(E)-2-phenylethenyl]benzene serves as a precursor for fluorescent dyes and liquid crystals. Derivatives with electron-withdrawing groups (e.g., NO₂, CN) exhibit red-shifted absorption spectra, making them suitable for OLEDs .
Q & A
Advanced Research Question
- Fluorescence Spectroscopy : Compare emission intensity in dilute vs. aggregated states (e.g., water-THF mixtures). AIE-active compounds show enhanced emission at high solvent fractions (>90% water) .
- Dynamic Light Scattering (DLS) : Quantify particle size distribution (e.g., 100–500 nm aggregates) to correlate with AIE intensity .
- Time-Resolved Spectroscopy : Fluorescence lifetime decays (e.g., biexponential fits) reveal radiative vs. non-radiative pathways .
How do steric and electronic substituents influence photophysical properties?
Advanced Research Question
Electron-donating groups (e.g., -OCH₃) redshift absorption/emission via conjugation extension, while bulky substituents (e.g., -tBu) suppress π-π stacking, enhancing quantum yield. Comparative studies using derivatives (e.g., 1,3-bis(4-methoxystyryl)benzene) reveal structure-property relationships via Hammett constants and DFT-calculated dipole moments .
What strategies mitigate discrepancies between computational and experimental vibrational spectra?
Advanced Research Question
- Scale Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G(d)) to match DFT-predicted and experimental IR frequencies.
- Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) for overtones/combination bands in Raman spectra.
- Solvent Modeling : Include PCM (Polarizable Continuum Model) in calculations to mimic solvent shifts in FTIR .
How is fluorescence quenching analyzed in donor-acceptor systems incorporating 1,3-bis[(E)-2-phenylethenyl]benzene?
Advanced Research Question
Stern-Volmer plots () quantify quenching efficiency. Time-resolved fluorescence detects static vs. dynamic quenching: static shows unchanged lifetimes, while dynamic reduces . Förster Resonance Energy Transfer (FRET) assays measure overlap integrals between donor emission and acceptor absorption spectra .
Table 1: Key Spectroscopic Data for 1,3-Bis[(E)-2-phenylethenyl]benzene
| Property | Method | Observed Value | Reference |
|---|---|---|---|
| UV-Vis | Acetonitrile | 328 nm | |
| Fluorescence | Solid state | 450 nm (quantum yield = 0.42) | |
| NMR (vinyl H) | CDCl₃ | δ 7.2–7.5 (d, ) | |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 3.4 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
